![molecular formula C24H21NO3 B14472560 Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- CAS No. 65779-73-9](/img/structure/B14472560.png)
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- is a complex organic compound that features a benzoic acid moiety linked to a fluorenyl group through an aminoethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- typically involves multiple steps. One common method includes the following steps:
Formation of the Fluorenyl Acetyl Intermediate: The fluorenyl group is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Aminoethylation: The acetylated fluorenyl compound is then reacted with ethylenediamine to introduce the aminoethyl chain.
Coupling with Benzoic Acid: Finally, the aminoethylated fluorenyl compound is coupled with benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, altering their activity and leading to various biological effects.
Fluorescent Probes: The fluorenyl group can absorb and emit light, making it useful in imaging applications.
Therapeutic Agents: It may inhibit specific molecular pathways involved in inflammation or cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 4-fluoro-, ethyl ester
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]- is unique due to the presence of the fluorenyl group, which imparts distinct fluorescent properties and potential biological activities. This makes it particularly valuable in applications requiring fluorescence or specific biological interactions.
Eigenschaften
CAS-Nummer |
65779-73-9 |
|---|---|
Molekularformel |
C24H21NO3 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
4-[2-[[2-(9H-fluoren-9-yl)acetyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C24H21NO3/c26-23(25-14-13-16-9-11-17(12-10-16)24(27)28)15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,26)(H,27,28) |
InChI-Schlüssel |
KOHFRDBTQYPWDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)NCCC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
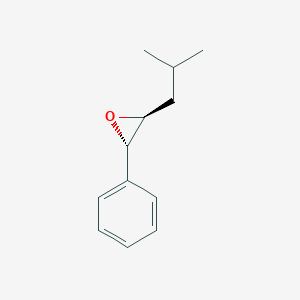
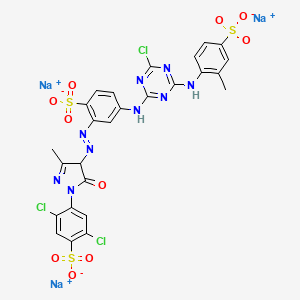
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

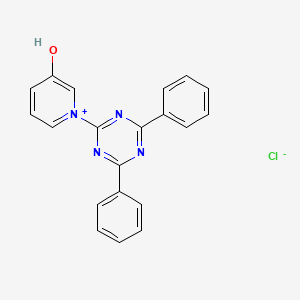

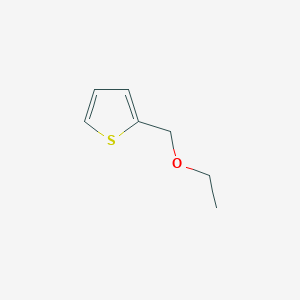
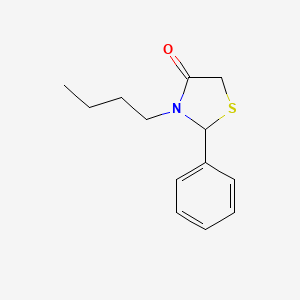

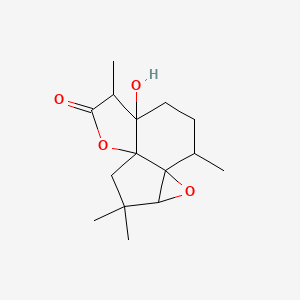

![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
